molecular formula C7H12ClN B14523779 N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine CAS No. 62723-46-0

N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine

Cat. No.: B14523779
CAS No.: 62723-46-0
M. Wt: 145.63 g/mol
InChI Key: NOVZGAMIAPIYSM-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound that features both chloromethyl and allyl functional groups. This compound is of interest due to its potential reactivity and applications in various fields such as organic synthesis and materials science.

Properties

CAS No.

62723-46-0

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

N-(chloromethyl)-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C7H12ClN/c1-3-5-9(7-8)6-4-2/h3-4H,1-2,5-7H2

InChI Key

NOVZGAMIAPIYSM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of allylamine with chloromethylating agents. One common method is the reaction of allylamine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The double bonds in the allyl groups can participate in addition reactions, such as hydroboration-oxidation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, sodium thiolate, and amines are common nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate and osmium tetroxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a diol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for the development of new pharmaceuticals.

    Industry: May be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, while the allyl groups can participate in various addition reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(Chloromethyl)-N-methylamine: Similar structure but lacks the allyl groups.

    N-(Chloromethyl)-N-(prop-2-en-1-yl)amine: Similar but with only one allyl group.

    N-(Bromomethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine: Similar but with a bromomethyl group instead of chloromethyl.

Uniqueness

N-(Chloromethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine is unique due to the presence of both chloromethyl and allyl groups, which provide a combination of reactivity that can be exploited in various synthetic applications.

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